molecular formula C7H15F3N2 B13156501 1,1,1-Trifluoro-5-methylhexane-2,3-diamine

1,1,1-Trifluoro-5-methylhexane-2,3-diamine

Cat. No.: B13156501
M. Wt: 184.20 g/mol
InChI Key: IRLLPOVNACPOEY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methylhexane-2,3-diamine is an organic compound characterized by the presence of trifluoromethyl and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-methylhexane-2,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-5-methylhexane with ammonia or amine derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired diamine product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-5-methylhexane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,1,1-Trifluoro-5-methylhexane-2,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-methylhexane-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functional groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-5-methyl-2,4-hexanedione
  • 1,1,1-Trifluoro-5-methylhexane-2,4-dione

Comparison: 1,1,1-Trifluoro-5-methylhexane-2,3-diamine is unique due to the presence of both trifluoromethyl and diamine groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15F3N2

Molecular Weight

184.20 g/mol

IUPAC Name

1,1,1-trifluoro-5-methylhexane-2,3-diamine

InChI

InChI=1S/C7H15F3N2/c1-4(2)3-5(11)6(12)7(8,9)10/h4-6H,3,11-12H2,1-2H3

InChI Key

IRLLPOVNACPOEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C(F)(F)F)N)N

Origin of Product

United States

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